molecular formula C12H21NO4 B138230 trans-4-(Boc-amino)cyclohexanecarboxylic acid CAS No. 130309-46-5

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Cat. No. B138230
M. Wt: 243.3 g/mol
InChI Key: KXMRDHPZQHAXML-UHFFFAOYSA-N
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Description

Trans-4-(Boc-amino)cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position. This compound is a key intermediate in the synthesis of various peptides and pharmaceuticals due to its protected amino group, which allows for selective reactions under mild conditions.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives has been reported through various methods. For instance, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a structural analog, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation . Similarly, the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one starts from a Boc-protected amino acid, highlighting the utility of Boc-protected intermediates in complex synthesis .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives is crucial for their biological activity. For example, the most stable conformations for cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution are staggered forms, with the trans form having a diequatorial conformer . The atomic distances between functional groups in these molecules are significant for their biological effects, such as antifibrinolytic activity .

Chemical Reactions Analysis

The Boc group in trans-4-(Boc-amino)cyclohexanecarboxylic acid is a common protecting group for amines in peptide synthesis. It can be removed under acidic conditions without affecting other functional groups. The presence of the Boc group allows for selective deprotection and further chemical reactions to occur, such as peptide bond formation or the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which increases steric bulk and affects solubility and reactivity. The Boc group also provides stability to the amino acid, preventing racemization during synthesis and manipulation. The specific properties of trans-4-(Boc-amino)cyclohexanecarboxylic acid would be expected to include stability under a range of conditions and compatibility with various organic solvents, facilitating its use in synthetic chemistry .

Scientific Research Applications

Building Block for Helical β-Peptides

Trans-4-(Boc-amino)cyclohexanecarboxylic acid serves as an important building block in the synthesis of helical β-peptides. It can be derived from trans-cyclohexane-1,2-dicarboxylic acid through a one-pot procedure, highlighting its utility in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).

Synthesis of 4-Hydroxyproline Derivatives

This compound is instrumental in producing derivatives of 2-amino-4-pentenoic acid, where its tert-butoxycarbonyl (Boc) protection facilitates the smooth epoxidation of the amino acid. This process leads to the formation of compounds with five-membered rings, significantly contributing to the generation of 4-hydroxyproline derivatives (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Conformational Studies in Aqueous Solutions

Trans-4-(Boc-amino)cyclohexanecarboxylic acid is also a subject in conformational studies, particularly in understanding the molecular structures of its derivatives in aqueous solutions. This type of research is crucial for understanding the interaction of these compounds with biological systems (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Tubular Superstructures in Peptide Design

The compound is used in the design of higher order tubular constructs in peptide research. It acts as an anchor for N-protected tripeptides, contributing to the formation of complex and highly ordered structures, essential for advanced biochemical applications (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).

Synthesis of Beta-Amino Acid Derivatives

It plays a role in the synthesis of trans-cyclopropyl beta-amino acid derivatives, showcasing its versatility in creating diverse amino acid derivatives for various research purposes (Miller, Hennessy, Marshall, Scialdone, & Nguyen, 2003).

Development of New Foldamers

Trans-4-(Boc-amino)cyclohexanecarboxylic acid is also key in synthesizing oligomers of certain oxazolidin-2-ones, which are significant for creating new classes of foldamers, a type of artificial molecule that mimics the folding patterns of natural macromolecules (Lucarini & Tomasini, 2001).

Tranexamic Acid Derivatives

The compound is utilized in the synthesis of derivatives of tranexamic acid, an antifibrinolytic drug, demonstrating its importance in medicinal chemistry (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It also advises against ingestion, inhalation, and dust formation .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRDHPZQHAXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967876, DTXSID401194773
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
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Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Boc-amino)cyclohexanecarboxylic acid

CAS RN

130309-46-5, 53292-89-0, 53292-90-3
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130309-46-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
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Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
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Record name 4-(Boc-amino)cyclohexanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.86 g (20 mmol) of 4-aminocyclohexane carboxylic acid in 40 mL of 0.5M aqueous NaOH solution, 20 mL of dioxane and 4 mL of acetonitrile was added a total of 6.5 g (30 mmol) of tBoc anhydride at room temperature. After 20 h, 100 mL of ethyl acetate and 100 mL of 10% aqueous citric acid solution were introduced. The aqueous layer which formed was separated and extracted with three-50 mL portions of ethyl acetate. The organic phases were combined, dried (sodium sulfate) and concentrated in vacuo to give 6.0 g (125%) of crude 4-(t-butoxycarbonylamino)cyclohexane carboxylic acid as a colorless oil which solidified upon standing.
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
tBoc anhydride
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Zhang, JF Sun, P Nie, P Herdewijn… - European Journal of …, 2023 - Elsevier
Janus kinase (JAK) plays a crucial role in intracellular signaling pathways, particularly in cytokine-mediated signal transduction, making them attractive therapeutic targets for a wide …
Number of citations: 4 www.sciencedirect.com

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